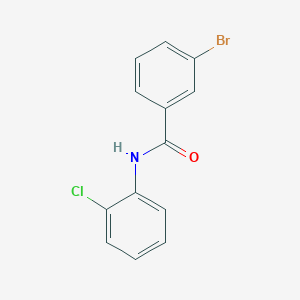
4-(acetylamino)-N-(2,4-dimethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(acetylamino)-N-(2,4-dimethoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetylamino group and a dimethoxyphenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)-N-(2,4-dimethoxyphenyl)benzamide typically involves the following steps:
Acetylation: The starting material, 4-aminobenzamide, undergoes acetylation using acetic anhydride in the presence of a base such as pyridine to form 4-(acetylamino)benzamide.
Coupling Reaction: The acetylated product is then coupled with 2,4-dimethoxyaniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(acetylamino)-N-(2,4-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or reduced benzamide derivatives.
Substitution: Formation of halogenated benzamides or other substituted derivatives.
Scientific Research Applications
4-(acetylamino)-N-(2,4-dimethoxyphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is investigated for its potential use in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(acetylamino)-N-(2,4-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active site residues, while the dimethoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-(acetylamino)-N-(2,4-dimethoxyphenyl)benzoic acid
- 4-(acetylamino)-N-(2,4-dimethoxyphenyl)aniline
- 4-(acetylamino)-N-(2,4-dimethoxyphenyl)phenol
Uniqueness
4-(acetylamino)-N-(2,4-dimethoxyphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both acetylamino and dimethoxyphenyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-acetamido-N-(2,4-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11(20)18-13-6-4-12(5-7-13)17(21)19-15-9-8-14(22-2)10-16(15)23-3/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUJHIOOFHPAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(2-amino-6-methyl-4-pyrimidinyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5676147.png)

![1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5676162.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]furan-2-carboxamide](/img/structure/B5676188.png)
![1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5676194.png)
![N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide](/img/structure/B5676195.png)
![N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B5676206.png)
![6-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B5676208.png)
![7-methoxy-3-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5676211.png)
![9-bromo-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5676214.png)
![(3-allyl-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-3-piperidinyl)methanol](/img/structure/B5676215.png)
![N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-2-(2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5676221.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5676230.png)
![(1R*,5S*)-6-methyl-3-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5676233.png)
